molecular formula C10H8FNO2 B597236 methyl 4-fluoro-1H-indole-5-carboxylate CAS No. 1252782-43-6

methyl 4-fluoro-1H-indole-5-carboxylate

Cat. No.: B597236
CAS No.: 1252782-43-6
M. Wt: 193.177
InChI Key: XMAMXSQVTKMOPG-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

The synthesis of methyl 4-fluoro-1H-indole-5-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-fluoro-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Methyl 4-fluoro-1H-indole-5-carboxylate can be compared with other indole derivatives, such as:

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-fluoro-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8-6(9(7)11)4-5-12-8/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAMXSQVTKMOPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TBAF (1M solution in THF, 15.8 mmol, 15.8 mL) was added to a solution of compound 70b (7.9 mmol, 2.76 g) in THF at 0° C. After 10 min at room temperature, the reaction was diluted with EtOAc and washed with brine, saturated NaHCO3, and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 35% EtOAc/hexanes) to afford compound 70c.
Name
Quantity
15.8 mL
Type
reactant
Reaction Step One
Name
compound 70b
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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